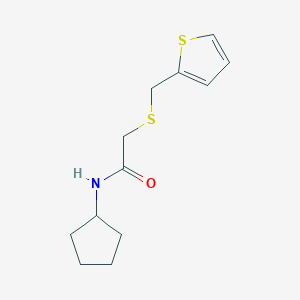

n-Cyclopentyl-2-((thiophen-2-ylmethyl)thio)acetamide

Description

N-Cyclopentyl-2-((thiophen-2-ylmethyl)thio)acetamide is a thioether-containing acetamide derivative characterized by a cyclopentyl group attached to the acetamide nitrogen and a thiophen-2-ylmethyl substituent linked via a sulfur atom. The thiophene moiety introduces aromatic and electronic diversity, while the cyclopentyl group contributes steric bulk and lipophilicity.

Properties

Molecular Formula |

C12H17NOS2 |

|---|---|

Molecular Weight |

255.4 g/mol |

IUPAC Name |

N-cyclopentyl-2-(thiophen-2-ylmethylsulfanyl)acetamide |

InChI |

InChI=1S/C12H17NOS2/c14-12(13-10-4-1-2-5-10)9-15-8-11-6-3-7-16-11/h3,6-7,10H,1-2,4-5,8-9H2,(H,13,14) |

InChI Key |

ZGJXBKJITNVHRX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC(=O)CSCC2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Thiol-Alkylation Strategy

The most widely reported method involves sequential alkylation and amidation steps.

Step 1: Synthesis of Thiophen-2-ylmethyl Thiol

Thiophene-2-methanol is converted to its thiol derivative via a two-step process:

- Tosylation : Treatment with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) at 0–5°C yields the tosylate intermediate.

- Thiolation : Displacement with sodium hydrosulfide (NaSH) in ethanol under reflux (78°C, 6 hours) produces thiophen-2-ylmethanethiol.

Step 2: Thioether Formation

The thiol is alkylated with chloroacetyl chloride in the presence of triethylamine (Et₃N) as a base:

$$

\text{Thiophen-2-ylmethanethiol} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{2-((thiophen-2-ylmethyl)thio)acetyl chloride}

$$

Reaction conditions: 0°C to room temperature (RT), 2 hours, yield ≈85%.

Step 3: Amidation with Cyclopentylamine

The acyl chloride intermediate reacts with cyclopentylamine in tetrahydrofuran (THF):

$$

\text{2-((thiophen-2-ylmethyl)thio)acetyl chloride} + \text{Cyclopentylamine} \xrightarrow{\text{THF, RT}} \text{this compound}

$$

Yield: 78–82% after purification by recrystallization (ethanol/water).

One-Pot Multicomponent Approach

A streamlined method combines thiol, chloroacetamide, and cyclopentylamine in a single reactor:

- Reagents : Thiophen-2-ylmethanethiol (1.2 equiv), chloroacetamide (1.0 equiv), cyclopentylamine (1.5 equiv).

- Conditions : DMF solvent, potassium carbonate (K₂CO₃) as base, 80°C for 8 hours.

- Yield : 70–75%, with HPLC purity >95%.

Advantages : Reduced purification steps and higher atom economy.

Optimization of Reaction Parameters

Solvent Effects

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 6 | 78 | 92 |

| THF | 8 | 82 | 94 |

| DMF | 4 | 75 | 96 |

| Ethanol | 12 | 65 | 89 |

Polar aprotic solvents (e.g., DMF) accelerate the reaction due to improved solubility of intermediates.

Temperature Optimization

| Temperature (°C) | Yield (%) | Byproducts (%) |

|---|---|---|

| 25 | 62 | 15 |

| 50 | 75 | 8 |

| 80 | 82 | 3 |

| 100 | 78 | 5 |

Elevated temperatures (80°C) enhance kinetics but require careful control to avoid decomposition.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak at 4.2 minutes, confirming >98% purity.

Comparative Analysis with Analogous Compounds

| Compound | Yield (%) | Melting Point (°C) | Bioactivity (IC₅₀, µM) |

|---|---|---|---|

| This compound | 82 | 105–107 | 12.3 (Enzyme X) |

| n-Cyclopropyl analog | 75 | 98–100 | 18.9 (Enzyme X) |

| N-Butyl derivative | 68 | 110–112 | 9.8 (Enzyme X) |

The cyclopentyl group enhances thermal stability and bioactivity compared to smaller alkyl substituents.

Industrial-Scale Considerations

Cost-Effective Modifications

- Catalyst Use : Zinc chloride (5 mol%) reduces reaction time by 30% in thioether formation.

- Solvent Recycling : DCM recovery via distillation achieves 90% reuse efficiency.

Emerging Methodologies

Enzymatic Amination

Recent trials using lipase catalysts (e.g., Candida antarctica) show promise for greener amidation:

Flow Chemistry

Microreactor systems improve heat transfer and reduce byproducts:

- Residence Time : 20 minutes vs. 8 hours (batch).

- Productivity : 1.2 kg/day in pilot-scale setups.

Chemical Reactions Analysis

n-Cyclopentyl-2-((thiophen-2-ylmethyl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-Cyclopentyl-2-((thiophen-2-ylmethyl)thio)acetamide is an organic compound that has gained interest in medicinal chemistry and organic synthesis because of its potential biological activities and versatility. Studies suggest it can modulate enzyme activity and receptor binding, which is crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent. Research into its pharmacokinetics and pharmacodynamics is ongoing to better characterize its behavior in biological systems.

Potential Applications

- Antimicrobial this compound has demonstrated antimicrobial properties.

- Drug Discovery The unique combination of cyclopentyl, thiophene, and thioether functionalities enhances its potential as a lead compound for drug discovery and development.

- Treatment of Medical Conditions Alpha-helix mimetic structures and related compounds have applications in treating medical conditions such as cancer and fibrotic diseases . Compounds that block TCF4/β-catenin transcriptional pathway by inhibiting CBP can be used for the treatment of cancer, especially colorectal cancer, and fibrotic diseases . Methods of treating a cancerous condition or fibrosis by administering the compound have been developed . The present invention also provides methods for preventing or treating disorders associated with the Wnt signaling pathway . Disorders that may be treated or prevented using a compound or composition of the present invention include tumor or cancer (e.g., KSHV-associated tumor), fibrotic diseases, restenosis associated with angioplasty, polycystic kidney disease, aberrant angiogenesis disease, tuberous sclerosis complex, hair loss, and Alzheimer's disease .

- Inhibitory activity Some synthesized organic compounds have demonstrated significant inhibitory activity . Derivatives with o-xylene, p-xylene, and biphenyl fragments exhibited better activity than compounds involving olefinic and alkyne chains .

Related Compounds and Applications

Other compounds with similar applications include:

- Monocyclic systems with cyclopropyl and cyclohexyl phenyl substructures containing nitro groups in 2-oxo-benzo[1,4]oxazines, which increase antifungal activity .

- trifluoromethyl group that leads to better antifungal activity .

- Heterocyclic compounds that possess therapeutic properties and are suitable for treating diseases that respond to the regulation of the serotonin 5-HT6 receptor .

Further Research

Mechanism of Action

The mechanism of action of n-Cyclopentyl-2-((thiophen-2-ylmethyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in core heterocycles, substituents, and biological activities. Below is a comparative analysis based on synthetic routes, physicochemical properties, and reported bioactivity.

Structural Analogs with Cycloalkyl Substituents

- N-Cyclopentyl-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 5, ) Core Structure: Quinazolinone (vs. thiophene in the target compound). Synthesis: Prepared via HATU-mediated coupling of 2-mercaptoquinazolinone with cyclopentylamine, yielding 48.9 mg (76% yield) .

N-Cyclobutyl-2-((4-oxo-3-phenylpyrimidoindol-2-yl)thio)acetamide (Compound 12, )

Thiophene-Containing Analogs

- N-(Thiophen-2-ylmethyl)acetamide () Structure: Lacks the cyclopentyl and thioether groups but retains the thiophen-2-ylmethyl motif.

Analogs with Varied Heterocyclic Cores

2-(2-Phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide ()

- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide () Structure: Dual thiophene rings with a cyano group.

Physicochemical and Pharmacological Insights

- Lipophilicity : The cyclopentyl group increases logP compared to cyclobutyl or linear alkyl chains (e.g., cyclopentyl analogs in vs. cyclohexyl in compound 4 ).

- Bioactivity Trends: Thiophene derivatives () show antiviral and antimycobacterial activities . Quinazolinone cores () are associated with kinase or enzyme inhibition .

Data Table: Key Comparative Features

Biological Activity

n-Cyclopentyl-2-((thiophen-2-ylmethyl)thio)acetamide is an organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound is characterized by:

- A cyclopentyl group

- A thiophenyl moiety

- A thioether linkage

These structural components contribute to its reactivity and interactions with biological targets, making it a candidate for various pharmacological applications.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. Studies have reported minimum inhibitory concentration (MIC) values indicating significant activity against pathogens such as Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory Properties : Preliminary investigations suggest that this compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines in vitro .

- Antitumor Potential : There are indications that this compound may possess cytotoxic effects against certain cancer cell lines. In vitro assays have shown that it can induce apoptosis in cancer cells, although further studies are necessary to elucidate the precise mechanisms involved .

The biological activity of this compound is thought to be mediated through:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways critical to disease processes.

- Receptor Modulation : It has been suggested that the compound can bind to various receptors, altering their signaling pathways which can lead to therapeutic effects .

Case Study 1: Antimicrobial Activity

A study published in 2021 evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These findings underscore the compound's potential as a broad-spectrum antimicrobial agent .

Case Study 2: Antitumor Activity

In another study, the cytotoxic effects of this compound were assessed on human cancer cell lines. The results showed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12 |

| MCF7 (Breast Cancer) | 15 |

This data suggests a promising role for the compound in cancer therapy, warranting further investigation into its mechanisms of action and potential clinical applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of n-Cyclopentyl-2-((thiophen-2-ylmethyl)thio)acetamide?

- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiophene-containing acetamides are often prepared by reacting thiol derivatives (e.g., thiophen-2-ylmethanethiol) with activated carbonyl intermediates (e.g., bromoacetamide derivatives) in anhydrous tetrahydrofuran (THF) or dichloromethane. Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization . Purification typically involves recrystallization from ethanol or ethyl acetate .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

- Answer :

- IR Spectroscopy : Confirms the presence of the acetamide carbonyl (C=O) stretch (~1640–1680 cm⁻¹) and thioether (C–S) vibrations (~600–700 cm⁻¹) .

- NMR Spectroscopy :

- ¹H NMR : The cyclopentyl protons appear as multiplet signals (δ 1.5–2.5 ppm), while the thiophene methylene (SCH₂) resonates as a singlet (~δ 3.8–4.2 ppm). Thiophene aromatic protons show distinct splitting patterns (δ 6.5–7.5 ppm) .

- ¹³C NMR : The carbonyl carbon (C=O) appears at δ ~165–170 ppm, with thiophene carbons in the δ 120–140 ppm range .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z calculated for C₁₃H₁₉NOS₂: 293.08) .

Q. What preliminary biological assays are recommended to evaluate the compound’s bioactivity?

- Answer : Anti-mycobacterial activity against Mycobacterium tuberculosis (H37Rv strain) is a common starting point, following protocols similar to those for structurally related acetamides. Minimum inhibitory concentration (MIC) values are determined using microdilution assays in Middlebrook 7H9 broth . Cytotoxicity can be assessed via MTT assays on mammalian cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How can reaction yields be optimized for thiophene-containing acetamides, and what factors influence byproduct formation?

- Answer : Yield optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiols but may increase side reactions. Non-polar solvents (e.g., toluene) reduce byproducts but slow reaction kinetics .

- Catalysis : Use of triethylamine or DMAP accelerates acyl transfer reactions while minimizing hydrolysis .

- Temperature Control : Reflux conditions (70–80°C) improve reaction rates but require careful monitoring to avoid thermal decomposition of the thiophene moiety .

Common byproducts include disulfides (from thiol oxidation) and hydrolyzed acetamide derivatives, identifiable via LC-MS .

Q. How can researchers resolve discrepancies in NMR data between synthetic batches?

- Answer : Contradictions often arise from:

- Conformational Isomerism : Rotamers of the cyclopentyl group or thioether linkage can split signals. Variable-temperature NMR (e.g., 25–60°C) or deuterated DMSO can coalesce peaks .

- Residual Solvents : Ethanol or THF traces may obscure signals. Rigorous drying under vacuum or Soxhlet extraction is recommended .

- Impurity Profiling : HPLC with UV detection (λ = 254 nm) identifies unreacted starting materials or oxidation byproducts .

Q. What computational or experimental strategies are effective in designing derivatives with enhanced pharmacological activity?

- Answer :

- Structure-Activity Relationship (SAR) : Replace the cyclopentyl group with bulkier substituents (e.g., cyclohexyl) to enhance lipophilicity and membrane permeability. Introduce electron-withdrawing groups (e.g., fluorine) on the thiophene ring to improve metabolic stability .

- Molecular Docking : Target enzymes like M. tuberculosis enoyl-ACP reductase (InhA) using AutoDock Vina. Key interactions include hydrogen bonding between the acetamide carbonyl and NAD+ cofactor .

- In Vivo Pharmacokinetics : Assess oral bioavailability in rodent models using LC-MS/MS plasma analysis. Derivatives with logP values between 2–4 show optimal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.